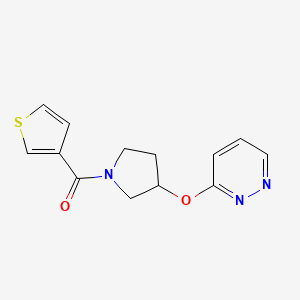

(3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)(thiophen-3-yl)methanone

Description

Properties

IUPAC Name |

(3-pyridazin-3-yloxypyrrolidin-1-yl)-thiophen-3-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2S/c17-13(10-4-7-19-9-10)16-6-3-11(8-16)18-12-2-1-5-14-15-12/h1-2,4-5,7,9,11H,3,6,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWLHTAZEILJZFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NN=CC=C2)C(=O)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)(thiophen-3-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridazine and pyrrolidine intermediates, followed by their coupling with thiophene derivatives.

Pyridazine Intermediate Synthesis: Pyridazine derivatives can be synthesized through the reaction of hydrazine with diketones or ketoesters under acidic or basic conditions.

Pyrrolidine Intermediate Synthesis: Pyrrolidine rings are often constructed from cyclic or acyclic precursors, such as the cyclization of amino alcohols or the reduction of pyrroles.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)(thiophen-3-yl)methanone can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The pyridazine ring can be reduced to dihydropyridazine derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The methanone group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols under basic conditions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Amines, thiols.

Major Products

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Dihydropyridazine derivatives.

Substitution Products: Amino or thiol-substituted methanone derivatives.

Scientific Research Applications

(3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)(thiophen-3-yl)methanone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)(thiophen-3-yl)methanone is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The pyridazine and pyrrolidine rings can form hydrogen bonds and hydrophobic interactions with the active sites of proteins, modulating their activity. The thiophene ring may contribute to the compound’s electronic properties, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key analogs and their distinguishing features are summarized below:

Key Observations:

Physicochemical Properties

Comparative data for select compounds:

*Calculated based on formula C₁₄H₁₃N₃O₂S.

Key Observations:

- Melting Points: High thermal stability in compounds like 7b (>300°C) correlates with extended conjugation and rigid structures, whereas the target compound’s flexibility may lower its MP .

- IR Signatures: The absence of NH2 or CN groups in the target compound differentiates its spectral profile from analogs like 7b or 10 .

Biological Activity

The compound (3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)(thiophen-3-yl)methanone is a synthetic organic molecule that features a pyridazine moiety, a pyrrolidine ring, and a thiophene group. This unique structure positions it within the realm of heterocyclic compounds, which are known for their diverse biological activities. The compound is being explored for its potential pharmacological applications, including anticancer, antimicrobial, and anti-inflammatory activities.

Structural Characteristics

The molecular formula of the compound is with a molecular weight of 289.35 g/mol. Its structural features include:

- Pyridazine ring : This component is often associated with various biological activities.

- Pyrrolidine ring : Known for its role in enhancing the bioactivity of compounds.

- Thiophene group : This moiety contributes to the compound's electronic properties and potential interactions with biological targets.

Biological Activity Overview

Research indicates that derivatives of pyridazine and related structures exhibit a wide range of pharmacological activities. The specific biological activities associated with This compound include:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cell proliferation in various cancer cell lines. For instance, related pyridazine derivatives have shown significant cytotoxic effects against breast cancer cell lines such as T-47D and MDA-MB-231 with IC50 values in the low micromolar range (2.18 ± 0.07 µM) .

- Antimicrobial Properties : Compounds containing pyridazine moieties have been noted for their antimicrobial activity, making this compound a candidate for further exploration in this area .

- Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties, suggesting potential therapeutic applications in inflammatory diseases .

Anticancer Activity Assessment

A recent study evaluated the anticancer potential of pyridazine derivatives, including those structurally similar to This compound . The study utilized an SRB assay to assess cytotoxicity across various human cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 11a | T-47D | 1.37 ± 0.04 |

| 11b | MDA-MB-231 | 2.18 ± 0.07 |

| 11c | SKOV-3 | 1.94 ± 0.06 |

These findings indicate that certain derivatives can induce apoptosis and alter cell cycle progression significantly, particularly increasing the G2/M phase population in treated cells .

The mechanism by which these compounds exert their anticancer effects was further investigated through flow cytometric analysis and apoptosis assays. Results indicated that treatment with specific pyridazine derivatives led to:

- Increased sub-G1 phase populations, indicating apoptosis.

- Arrest in the G2/M phase, suggesting disruption of normal cell cycle progression.

This dual action highlights the potential of these compounds as effective anticancer agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.